1-Heptyl-3-phenyl-2-thiourea
Overview
Description
Thioureas are a class of organic compounds that have garnered significant interest in various fields such as organic synthesis, material sciences, biomedical research, and coordination chemistry. They are known for their versatile binding modes and have been used as ligands in the synthesis of pharmaceuticals, agrochemical ingredients, and as synthons in heterocyclic syntheses 10. The structural diversity of thioureas allows for a wide range of applications, including their use as ion sensors, corrosion inhibitors, and in molecular electronics10.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized through the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea was obtained from the condensation of 2-amino pyrimidin with p-chlorophenyl isothiocyanate . These reactions are characterized by spectroscopic methods such as NMR, IR, and UV-Vis, which help in elucidating the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often determined using single-crystal X-ray diffraction. For example, the structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was analyzed and found to crystallize in the triclinic space group with two molecules per asymmetric unit . The molecular conformation of thioureas can resemble various shapes, such as the letter L in the case of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea . The molecular packing is influenced by hydrogen bonding and other intermolecular interactions, which can lead to the formation of supramolecular frameworks .
Chemical Reactions Analysis
Thiourea derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes. For instance, 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea forms square planar geometries with Co(II), Ni(II), and Cu(II) . The ligand in 1-ethyl-3-phenyl-thiourea acts as a uninegative tridentate, bonding through the thioamide nitrogen and sulfur atoms . Additionally, thioureas can catalyze enantio- and diastereoselective reactions, such as the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The vibrational properties of these compounds can be studied using FTIR and Raman spectroscopy, complemented by quantum chemical calculations . The optical properties, such as refractive indices and optical rotation, can be predicted using semi-empirical calculations . The thermal stability and degradation pathways of thiourea complexes can be investigated using thermal analysis techniques like TG-DTA . Furthermore, the biological properties, such as DNA binding and cytotoxicity, can be assessed through molecular docking and cell line studies .
Scientific Research Applications
Thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties . They have been the subject of extensive study in coordination chemistry , and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities and pharmaceuticals . The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors . Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal and fungicidal properties .
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Synthetic Precursors of New Heterocycles Thioureas are used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
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Pharmacological Applications Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
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Materials Science and Technology Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
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Agriculture Thioureas have demonstrated herbicidal, insecticidal, and pesticidal properties .
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Molecular Recognition The presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors .
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Proteomics Research “1-Heptyl-3-phenyl-2-thiourea” is mentioned as a product for proteomics research .
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Synthetic Precursors of New Heterocycles Thioureas are used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
-
Pharmacological Applications Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
-
Materials Science and Technology Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
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Agriculture Thioureas have demonstrated herbicidal, insecticidal, and pesticidal properties .
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Molecular Recognition The presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors .
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Proteomics Research “1-Heptyl-3-phenyl-2-thiourea” is mentioned as a product for proteomics research .
Safety And Hazards
properties
IUPAC Name |
1-heptyl-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDENPZDEEVSRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374710 | |
Record name | 1-Heptyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptyl-3-phenyl-2-thiourea | |
CAS RN |
79425-04-0 | |
Record name | 1-Heptyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79425-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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